molecular formula C29H32N4O4S B11356533 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11356533
M. Wt: 532.7 g/mol
InChI Key: XVJUKJCIGLOPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-tert-Butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with diverse functional groups, including tert-butylphenyl, furan, and methanesulfonyl groups, which contribute to its unique chemical properties.

Properties

Molecular Formula

C29H32N4O4S

Molecular Weight

532.7 g/mol

IUPAC Name

5-[(4-tert-butylphenyl)methyl-(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C29H32N4O4S/c1-20-9-6-7-11-24(20)31-27(34)26-25(17-30-28(32-26)38(5,35)36)33(19-23-10-8-16-37-23)18-21-12-14-22(15-13-21)29(2,3)4/h6-17H,18-19H2,1-5H3,(H,31,34)

InChI Key

XVJUKJCIGLOPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)C(C)(C)C)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(2-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, coupling reactions, and protection-deprotection strategies. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(2-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan derivatives with different functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • Other pyrimidine derivatives: Compounds with similar pyrimidine cores but different substituents.

    Furan derivatives: Compounds with furan rings and various functional groups.

Uniqueness

The uniqueness of 5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(2-methylphenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.